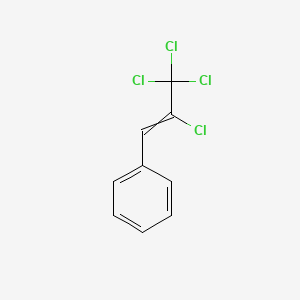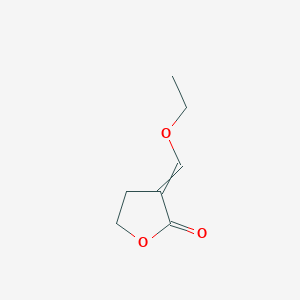
3-(Ethoxymethylidene)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethylidene)oxolan-2-one typically involves the reaction of ethyl orthoformate, acetic anhydride, and ethyl malonate in the presence of anhydrous zinc chloride . The reaction is carried out in a three-necked flask equipped with a thermometer, a gas inlet tube, and a column packed with Berl Saddles . The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethoxymethylidene)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-(Ethoxymethylidene)oxolan-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Ethoxymethylidene)oxolan-2-one involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial role, it inhibits protein synthesis by binding to the bacterial ribosome . This action disrupts the production of essential proteins, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Dimethylaminomethylidene)oxolan-2-one
- 3-(Trichlorostannylmethyl)oxolan-2-one
- 3-(Butylsulfanylmethylidene)oxolan-2-one
- 3-(Cyclohexanecarbonyl)oxolan-2-one
- 3-(Benzhydrylideneamino)oxolan-2-one
- 3-(Methylaminomethylidene)oxolan-2-one
- 3-(Benzenesulfinyl)oxolan-2-one
- 3-(Methoxymethyl)oxolan-2-one
- 3-(Butylamino)oxolan-2-one
Uniqueness
What sets 3-(Ethoxymethylidene)oxolan-2-one apart from its similar compounds is its unique ethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications and research contexts .
Propriétés
Numéro CAS |
106202-40-8 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
3-(ethoxymethylidene)oxolan-2-one |
InChI |
InChI=1S/C7H10O3/c1-2-9-5-6-3-4-10-7(6)8/h5H,2-4H2,1H3 |
Clé InChI |
LNVIJKWKZRZLKL-UHFFFAOYSA-N |
SMILES canonique |
CCOC=C1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)
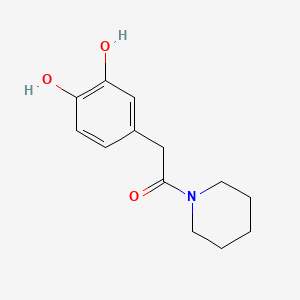
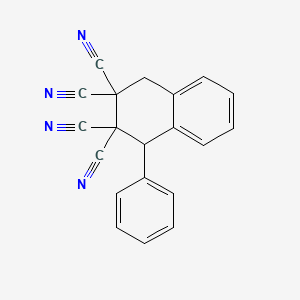
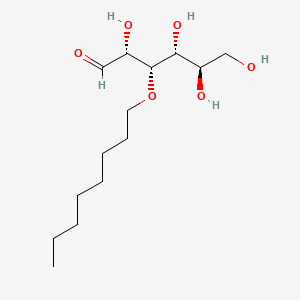

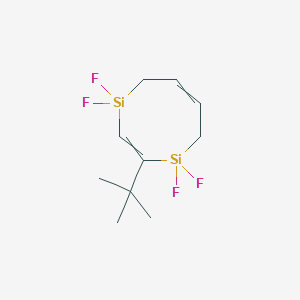
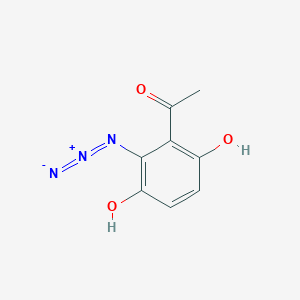


![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)
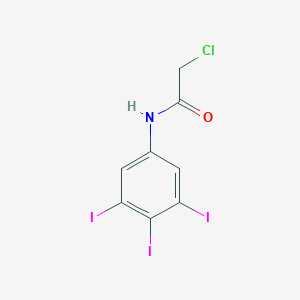
![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
